molecular formula C4H11BO3 B15052733 (4-Hydroxybutyl)boronic acid

(4-Hydroxybutyl)boronic acid

Cat. No.: B15052733
M. Wt: 117.94 g/mol
InChI Key: XYBHEWURBREBST-UHFFFAOYSA-N
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Description

(4-Hydroxybutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a four-carbon chain with a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Hydroxybutyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-butyn-1-ol, followed by oxidation. The reaction typically employs a borane reagent such as borane-tetrahydrofuran (BH3-THF) complex, which adds across the triple bond of 4-butyn-1-ol to form the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) yields this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxybutyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Boronic esters, borates

    Reduction: Borane derivatives

    Substitution: Ethers, esters

Scientific Research Applications

(4-Hydroxybutyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxybutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which can be used for the selective recognition and binding of biomolecules .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: (4-Hydroxybutyl)boronic acid is unique due to its hydroxyl-functionalized butyl chain, which imparts distinct reactivity and solubility properties compared to other boronic acids. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound’s hydroxyl group allows for additional functionalization and applications in biological systems .

Properties

Molecular Formula

C4H11BO3

Molecular Weight

117.94 g/mol

IUPAC Name

4-hydroxybutylboronic acid

InChI

InChI=1S/C4H11BO3/c6-4-2-1-3-5(7)8/h6-8H,1-4H2

InChI Key

XYBHEWURBREBST-UHFFFAOYSA-N

Canonical SMILES

B(CCCCO)(O)O

Origin of Product

United States

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